

4-Ethynyl-4'-propyl-1,1'-biphenyl CAS number 360768-57-6

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Compound of Interest

Compound Name: 4-Ethynyl-4'-propyl-1,1'-biphenyl

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An In-depth Technical Guide to **4-Ethynyl-4'-propyl-1,1'-biphenyl** (CAS: 360768-57-6)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Ethynyl-4'-propyl-1,1'-biphenyl**, a specialized organic molecule pivotal in the advancement of materials science. Designed for researchers, chemists, and professionals in drug development and materials engineering, this document delves into the synthesis, characterization, and application of this versatile biphenyl derivative, grounding all information in established scientific principles and methodologies.

Introduction: The Molecular Architecture and Significance

4-Ethynyl-4'-propyl-1,1'-biphenyl is an organic compound characterized by a rigid biphenyl core, functionalized with a reactive terminal alkyne (ethynyl group) at the 4-position and a flexible alkyl (propyl) chain at the 4'-position[1]. This distinct asymmetrical structure imparts a unique combination of properties, making it a highly valuable building block in the synthesis of complex molecular architectures[2][3].

The molecule's utility stems from its bifunctional nature. The ethynyl group serves as a reactive handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, as well as click chemistry applications[2][4]. The propyl-substituted biphenyl scaffold provides a robust, conjugated framework that influences the material's bulk properties, such as

solubility and liquid crystallinity[2][5]. Consequently, this compound is a critical intermediate in the development of liquid crystals (LCs), covalent organic frameworks (COFs), and novel optoelectronic materials[4].

Physicochemical and Spectroscopic Profile

The physical and chemical properties of **4-Ethynyl-4'-propyl-1,1'-biphenyl** are summarized below. These characteristics are fundamental to its handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	360768-57-6	[4][6]
Molecular Formula	C ₁₇ H ₁₆	[4][6][7]
Molecular Weight	220.31 g/mol	[4][6][7]
Appearance	White to off-white solid/powder	
Purity	≥98% (typically by GC)	[4]
Density	1.01 ± 0.1 g/cm ³ (predicted)	[7][8]
Boiling Point	332.8 ± 31.0 °C (predicted)	[8]
Solubility	Soluble in organic solvents such as toluene	[9]
Storage	Room temperature, in a cool, dark place	[4]

Table 2: Spectroscopic Data Signature

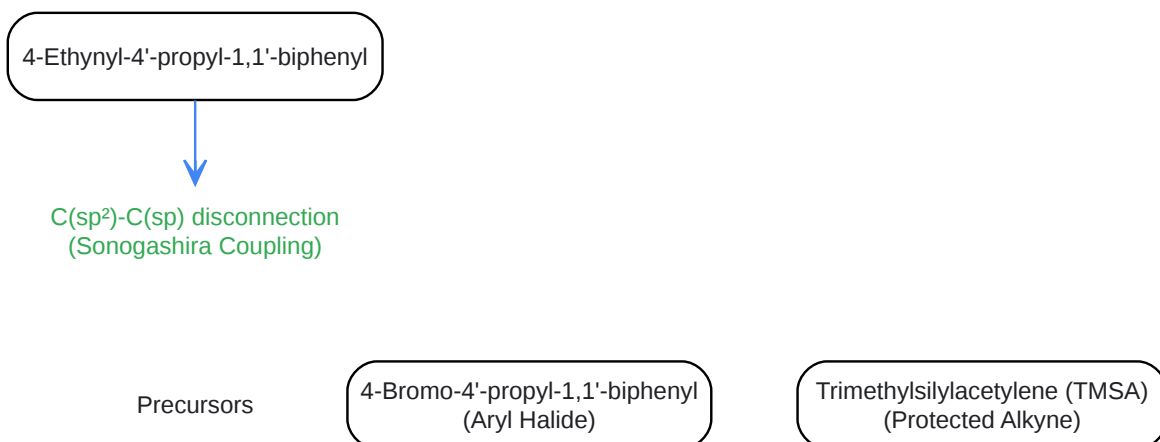
Technique	Characteristic Features
^1H NMR	Aromatic protons (multiplets, ~ 7.0 - 7.8 ppm), Terminal alkyne proton (singlet, ~ 3.1 ppm), Propyl chain protons (triplet for CH_3 , multiplet for internal CH_2 , triplet for benzylic CH_2)
^{13}C NMR	Aromatic carbons (~ 120 - 145 ppm), Alkyne carbons (~ 77 ppm for $\equiv\text{C-H}$, ~ 84 ppm for $\text{Ar-C}\equiv$), Propyl chain carbons (~ 14 , 24 , 38 ppm)
IR (Infrared)	$\equiv\text{C-H}$ stretch (strong, sharp band ~ 3300 cm^{-1}), $\text{C}\equiv\text{C}$ stretch (weak band ~ 2110 cm^{-1}), C-H aromatic stretches (~ 3030 cm^{-1}), C-H aliphatic stretches (~ 2850 - 2960 cm^{-1})
Mass Spec (MS)	Expected molecular ion peak $[\text{M}]^+$ at $m/z \approx 220.125$

Synthesis Pathway: The Sonogashira Cross-Coupling Approach

The most efficient and widely adopted method for synthesizing **4-Ethynyl-4'-propyl-1,1'-biphenyl** is the Sonogashira cross-coupling reaction[10][11][12]. This palladium- and copper-cocatalyzed reaction forms a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between an aryl halide and a terminal alkyne, making it ideal for this target molecule[11].

The synthesis is logically designed through a retrosynthetic approach, which disconnects the target molecule at the ethynyl-aryl bond. This identifies two key precursors: an aryl halide, 4-bromo-4'-propyl-1,1'-biphenyl, and an acetylene source, typically trimethylsilylacetylene (TMSA), which is used to protect the reactive terminal alkyne during the coupling.

Diagram 1: Retrosynthetic Analysis



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Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of the Aryl Halide Precursor

The intermediate, 4-bromo-4'-propylbiphenyl, is a crucial building block. It can be synthesized via several routes, including metal-catalyzed coupling reactions[13]. For instance, a Suzuki coupling between 4-propylphenylboronic acid and 1,4-dibromobenzene provides a reliable pathway.

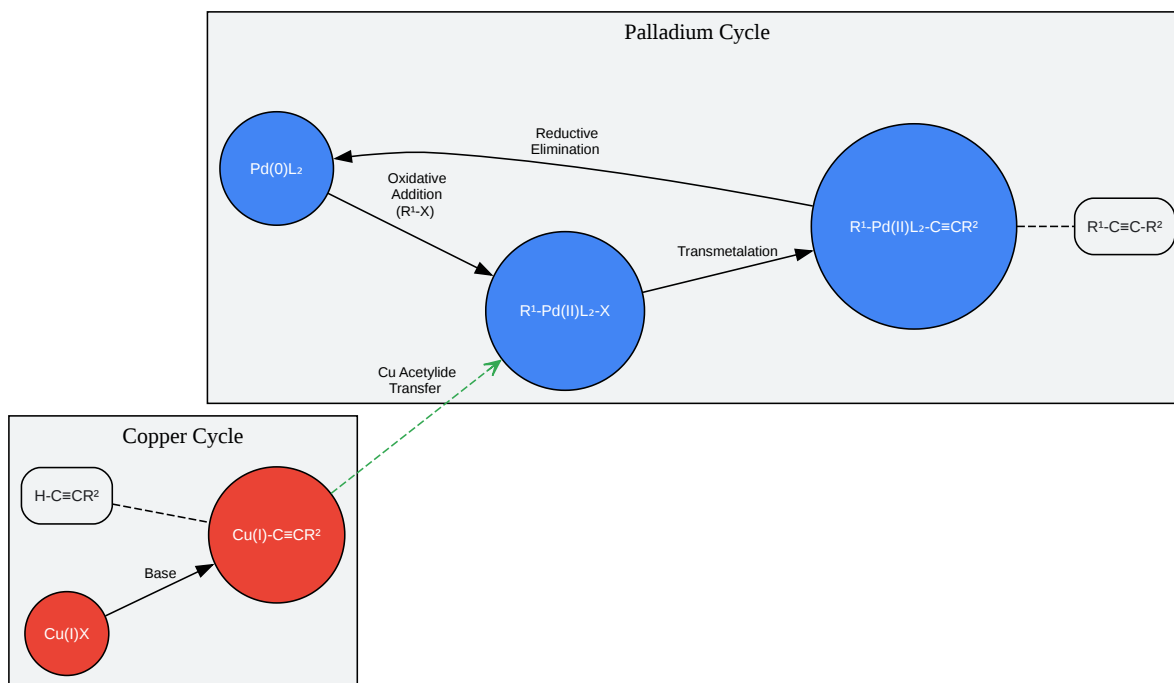
Step 2: The Sonogashira Coupling Reaction

This step constitutes the core of the synthesis, joining the two key fragments.

- **Inert Atmosphere Setup:** To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-4'-propyl-1,1'-biphenyl (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
- **Solvent and Reagents:** Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times. Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and triethylamine).
- **Alkyne Addition:** Add trimethylsilylacetylene (1.2 eq) to the stirred mixture via syringe.

- **Reaction Execution:** Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Once the starting material is consumed, cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalysts and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
- **Deprotection:** Dissolve the crude TMS-protected intermediate in a mixture of methanol and THF. Add potassium carbonate (K_2CO_3 , 2.0 eq) and stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
- **Purification:** Quench the reaction with water and extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure **4-Ethynyl-4'-propyl-1,1'-biphenyl**.

Diagram 2: Catalytic Cycle of the Sonogashira Reaction



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Caption: Simplified mechanism of the Sonogashira coupling.

Key Applications in Materials Science

The unique molecular structure of **4-Ethynyl-4'-propyl-1,1'-biphenyl** makes it a prime candidate for creating highly ordered, functional materials.

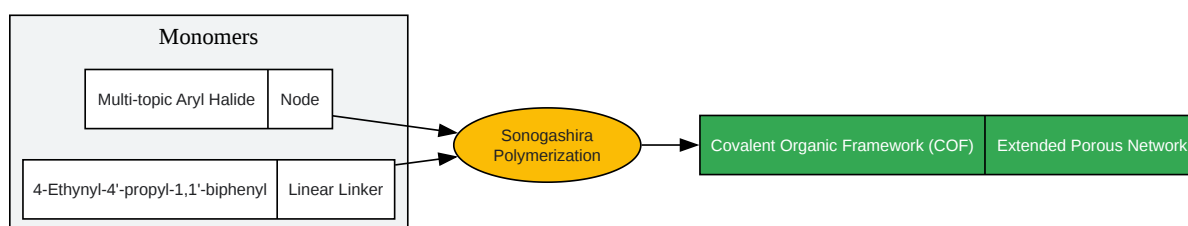
Liquid Crystals (LCs)

Biphenyl-based molecules are a cornerstone of liquid crystal technology. The rigid biphenyl core promotes the formation of ordered mesophases, while the terminal alkyl chain (propyl group) lowers the melting point and influences the type of LC phase formed[5]. The linear ethynyl group further extends the molecular anisotropy. This compound can be used as a monomer or dopant in LC mixtures for applications in displays, optical shutters, and sensors.

Covalent Organic Frameworks (COFs)

COFs are porous, crystalline polymers with a well-defined structure. The rigid, linear geometry of **4-Ethynyl-4'-propyl-1,1'-biphenyl** makes it an excellent linker for constructing 2D or 3D frameworks[4][14]. The terminal alkyne can undergo reactions like Sonogashira coupling polymerizations with multi-topic aryl halides to form extended, conjugated networks[14]. These materials are investigated for applications in gas storage, catalysis, and sensing.

Diagram 3: Application as a COF Linker



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Caption: Role as a linker in COF synthesis.

Safety, Handling, and Storage

As with any specialized chemical, proper handling is essential to ensure safety and maintain product integrity.

- **Handling:** Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid direct contact with skin and eyes and prevent inhalation of dust[9].

- **Storage:** Store the compound in a tightly sealed container at room temperature (recommended <15°C) in a dry, dark place to prevent degradation[4]. Keep away from strong oxidizing agents.
- **Hazards:** While specific toxicity data is limited, related compounds with terminal alkyne and biphenyl structures may cause skin, eye, and respiratory irritation[9][15].

Conclusion

4-Ethynyl-4'-propyl-1,1'-biphenyl stands out as a meticulously designed molecular building block. Its value is anchored in the strategic placement of its functional groups: a reactive ethynyl terminus for covalent bond formation and a propyl chain for modulating physical properties. The primary synthetic route via Sonogashira coupling is robust and well-understood, allowing for reliable production. Its demonstrated utility as a precursor for liquid crystals and covalent organic frameworks positions it as a key enabler for the next generation of advanced organic materials. Continued exploration of this and structurally similar compounds will undoubtedly fuel innovation in electronics, separations, and catalysis.

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